DS44960156

Description

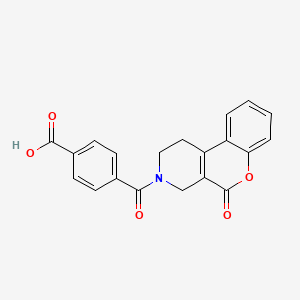

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-18(12-5-7-13(8-6-12)19(23)24)21-10-9-14-15-3-1-2-4-17(15)26-20(25)16(14)11-21/h1-8H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUKTNZACAKVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3OC2=O)C(=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DS44960156

For Immediate Release

[City, State] – [Date] – In a significant advancement for cancer research and drug development, the mechanism of action of DS44960156, a novel isozyme-selective inhibitor, has been elucidated. This technical guide provides an in-depth analysis of this compound, targeting researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism.[1][2][3] The high expression of MTHFD2 in various cancer types, and its correlation with poor patient survival, positions it as a compelling therapeutic target.[3][4] this compound emerged from high-throughput screening (HTS) and was further refined through structure-based drug design (SBDD), featuring a distinctive tricyclic coumarin scaffold.

Core Mechanism: Selective Inhibition of MTHFD2

This compound exerts its therapeutic potential by selectively inhibiting the dehydrogenase activity of MTHFD2. This enzyme is a critical component of mitochondrial folate metabolism, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in the synthesis of purines and thymidine. By blocking this pathway, this compound disrupts the supply of essential building blocks for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.

The selectivity of this compound for MTHFD2 over its cytosolic isoform, MTHFD1, is a key attribute that promises a wider therapeutic window and potentially fewer side effects. This selectivity is critical as MTHFD1 is expressed in normal adult tissues, while MTHFD2 is predominantly found in embryonic and cancerous cells.

Quantitative Inhibition Profile

The inhibitory potency and selectivity of this compound have been quantitatively characterized through enzymatic assays.

| Target | IC50 Value | Selectivity (over MTHFD1) |

| MTHFD2 | 1.6 µM | >18-fold |

| MTHFD1 | >30 µM | - |

Table 1: Inhibitory activity of this compound against MTHFD2 and MTHFD1. Data sourced from enzymatic assays.

Structural Basis of Inhibition

The precise binding mode of this compound to MTHFD2 has been elucidated through X-ray crystallography (PDB ID: 6JIB). The inhibitor occupies the substrate-binding site of the enzyme. The tricyclic coumarin scaffold engages in key interactions with the protein, including hydrogen bonds and π-π stacking, which account for its inhibitory activity.

Experimental Protocols

MTHFD2 Enzymatic Assay

The inhibitory activity of this compound was determined using a coupled enzymatic assay. The assay measures the MTHFD2-catalyzed oxidation of 5,10-methylenetetrahydrofolate, which is coupled to a diaphorase reaction that reduces resazurin to the fluorescent product, resorufin.

Protocol:

-

Recombinant human MTHFD2 is pre-incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

-

The reaction is initiated by the addition of substrates: 5,10-methylenetetrahydrofolate and NAD+.

-

The reaction mixture also contains diaphorase and resazurin.

-

The increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography

The three-dimensional structure of MTHFD2 in complex with this compound was determined by X-ray crystallography.

Protocol:

-

Recombinant MTHFD2 is purified and crystallized, often in the presence of the inhibitor and a cofactor analog.

-

Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known MTHFD2 structure as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

The final structure is validated and deposited in the Protein Data Bank (PDB ID: 6JIB).

Signaling Pathways and Cellular Consequences

The inhibition of MTHFD2 by this compound has profound effects on cellular metabolism and signaling. By depleting the mitochondrial pool of one-carbon units, this compound is expected to induce replication stress and ultimately lead to cancer cell death.

Conclusion

This compound represents a promising, isozyme-selective inhibitor of MTHFD2 with a well-defined mechanism of action. Its ability to selectively target a key metabolic vulnerability in cancer cells, supported by robust biochemical and structural data, underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further optimization of this scaffold led to the development of more potent inhibitors like DS18561882, which has demonstrated in vivo antitumor activity. The continued investigation of MTHFD2 inhibitors is a vibrant area of research with the potential to deliver new and effective cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

An In-depth Technical Guide to the Binding Site Interactions of DS44960156 with MTHFD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site interactions between the selective inhibitor DS44960156 and its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism. MTHFD2 is a promising therapeutic target in oncology due to its high expression in various cancer types and correlation with poorer survival rates, while having limited expression in healthy adult tissues.[1][2] Understanding the molecular interactions underpinning the potency and selectivity of inhibitors like this compound is crucial for the development of novel anticancer therapies.

Core Concepts: MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF).[3] These reactions are essential for the production of formate, a one-carbon unit critical for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][4] Cancer cells, with their high demand for proliferation, upregulate MTHFD2 to fuel nucleotide biosynthesis. Inhibition of MTHFD2 depletes the formate pool, leading to a halt in DNA replication and cell growth arrest.

This compound: A Selective MTHFD2 Inhibitor

This compound is a novel, isozyme-selective MTHFD2 inhibitor featuring a tricyclic coumarin scaffold. It was identified through high-throughput screening and optimized using a structure-based drug design approach. A key feature of this compound is its significant selectivity for MTHFD2 over its cytosolic isoform, MTHFD1, which is ubiquitously expressed in normal tissues. This selectivity is critical for minimizing off-target effects and potential toxicity.

Quantitative Analysis of MTHFD2 Inhibitors

The inhibitory potency of this compound and other MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several MTHFD2 inhibitors, highlighting their potency and selectivity.

| Inhibitor | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |

| This compound | 1.6 µM | >30 µM | >18.75-fold | |

| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold | |

| LY345899 | 663 nM | 96 nM | 0.14-fold (MTHFD1 selective) | |

| TH9619 | 47 nM (for both MTHFD1 and MTHFD2) | 47 nM (for both MTHFD1 and MTHFD2) | Non-selective | |

| MTHFD2-IN-5 | 66 nM | Not Reported | Not Reported | |

| TH9028 | 7.97 nM | 0.5 nM | 0.06-fold (MTHFD1 selective) | |

| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold |

Molecular Interactions at the Binding Site

X-ray crystallography studies of the MTHFD2-DS44960156 complex have revealed the precise binding mode within the folate-binding site of the enzyme. The key interactions that anchor this compound in the active site and contribute to its inhibitory activity are:

-

Hydrogen Bonding: this compound forms a network of hydrogen bonds with several key residues in the MTHFD2 binding pocket. These include interactions between the pyrimidin-4-one moiety of the inhibitor and the side chains of Gln132 and Lys88. The linker amide's carbonyl group forms a hydrogen bond with Asn87, and the terminal carboxylate interacts with the main chain N-H of Gly310.

-

π-π Stacking: A significant π-π stacking interaction occurs between the pyrimidin-4-one ring of this compound and the aromatic ring of Tyr84.

The high degree of structural similarity between the folate-binding sites of MTHFD2 and MTHFD1 makes achieving selectivity challenging. The selectivity of this compound is primarily attributed to the interaction with Asn87 in MTHFD2. In MTHFD1, this residue is replaced by a hydrophobic valine (Val55), which cannot form the crucial hydrogen bond with the inhibitor. This single amino acid difference is a key determinant of the selective binding of this compound to MTHFD2.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary and not fully available in the public domain. However, based on the cited literature, the general methodologies employed are as follows:

Enzymatic Assay for IC50 Determination

This assay measures the ability of an inhibitor to reduce the enzymatic activity of MTHFD2.

-

Enzyme and Substrate Preparation: Recombinant human MTHFD2 is purified. The substrate, 5,10-methylenetetrahydrofolate, is prepared fresh. The cofactor NAD+ is also required.

-

Reaction Mixture: The assay is typically performed in a buffer solution containing phosphate and magnesium ions, which are essential for MTHFD2 activity.

-

Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the MTHFD2 enzyme.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate and cofactor. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

X-ray Crystallography for Structural Analysis

This technique is used to determine the three-dimensional structure of the MTHFD2-inhibitor complex at atomic resolution.

-

Protein Crystallization: The purified MTHFD2 protein is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for crystal growth.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the atoms in the crystal, producing a diffraction pattern.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is built into this map and refined to produce the final, high-resolution structure. The Protein Data Bank (PDB) entry 6JIB contains the crystal structure of MTHFD2 in complex with this compound.

Thermal Shift Assay (TSA)

TSA is often used in high-throughput screening to identify compounds that bind to a target protein.

-

Principle: The binding of a ligand, such as an inhibitor, generally increases the thermal stability of a protein.

-

Procedure: The MTHFD2 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed as the protein unfolds upon heating. The experiment is run in the presence and absence of the test compound (e.g., this compound).

-

Measurement: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of a compound indicates binding.

Visualizations

Signaling Pathway

Caption: Mitochondrial one-carbon metabolism pathway highlighting the role of MTHFD2 and its inhibition by this compound.

Experimental Workflow

Caption: Workflow for the discovery and characterization of this compound as an MTHFD2 inhibitor.

Logical Relationship

Caption: Key interactions determining the selectivity of this compound for MTHFD2 over MTHFD1.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]

The Structure-Activity Relationship of DS44960156 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DS44960156, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine.[1][2] Elevated expression of MTHFD2 is observed in various cancers, making it a promising target for cancer therapy.[1][2] this compound emerged from a high-throughput screening (HTS) campaign followed by structure-based drug design (SBDD), leading to a potent and isozyme-selective inhibitor with a novel tricyclic coumarin scaffold.[1]

Core Compound Profile: this compound

This compound is distinguished by its selectivity for MTHFD2 over the cytosolic isoform MTHFD1. This selectivity is a key attribute, as MTHFD1 is expressed in most healthy adult tissues, and its inhibition could lead to undesirable side effects. This compound offers a significant improvement over earlier, non-selective MTHFD1/2 inhibitors.

| Compound | MTHFD2 IC50 (μM) | MTHFD1 IC50 (μM) | Selectivity (MTHFD1/MTHFD2) | Molecular Weight | Ligand Efficiency (LE) |

| This compound (Compound 41) | 1.6 | >30 | >18-fold | 349 | 0.31 |

| HTS Hit (Compound 1) | 8.3 | >100 | >12-fold | 422 | 0.24 |

Structure-Activity Relationship (SAR) Analysis

The development of this compound from the initial HTS hit (a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative) involved systematic modifications guided by SBDD. The X-ray crystal structure of the initial hit in complex with MTHFD2 revealed key interactions that were optimized in subsequent analogs.

Key Structural Modifications and Their Impact:

-

Tricyclic Coumarin Scaffold: The transformation of the initial hit's scaffold to a tricyclic coumarin was a pivotal step in improving potency and ligand efficiency. This scaffold provides a rigid framework that orients the key interacting moieties for optimal binding in the MTHFD2 active site.

-

Carboxylic Acid Variants: The introduction of a carboxylic acid group was found to be crucial for potent inhibition. This group forms a strong hydrogen bond with the main chain N-H of Gly310 in the MTHFD2 protein.

-

Sultam Transformation: The initial hit contained a sultam moiety. While this group participated in hydrogen bonding, its replacement with a carboxylic acid led to improved properties.

The following diagram illustrates the logical progression from the initial screening hit to the optimized lead compound, this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the dehydrogenase activity of MTHFD2. MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyl-THF (CH=THF) and the subsequent cyclohydrolysis of CH=THF to 10-formyl-THF (CHO-THF). These reactions are crucial for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, this compound disrupts this supply chain, thereby impeding the proliferation of cancer cells that are highly dependent on this pathway.

The following diagram depicts the role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the inhibitory action of this compound.

Experimental Protocols

Recombinant Human MTHFD2 and MTHFD1 Expression and Purification

-

Cloning and Expression: The coding sequences for human MTHFD2 (residues 33-350) and MTHFD1 (residues 33-935) were cloned into a pET-28a vector with an N-terminal His6-tag and a TEV protease cleavage site. The plasmids were transformed into E. coli BL21(DE3) cells.

-

Cell Culture and Induction: Cells were grown in LB medium containing kanamycin at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-18 hours.

-

Purification: The cell pellet was resuspended and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The His6-tag was cleaved by TEV protease, and the protein was further purified by size-exclusion chromatography.

MTHFD2/1 Dehydrogenase Enzymatic Assay

The inhibitory activity of the compounds was determined by monitoring the production of NADH, which was coupled to the reduction of a reporter substrate by diaphorase.

-

Reaction Mixture: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 2.5 mM NAD+, 20 μM 5,10-methylenetetrahydrofolate, 0.24 U/mL diaphorase, and 80 μM resazurin.

-

Procedure: The enzyme (MTHFD2 or MTHFD1) was pre-incubated with the test compound for 15 minutes at room temperature. The reaction was initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.

-

Detection: The fluorescence signal from the reduction of resazurin to resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a four-parameter logistic fit.

The following diagram outlines the workflow for the MTHFD2 enzymatic assay.

Conclusion

This compound represents a significant advancement in the development of selective MTHFD2 inhibitors. The structure-based design approach successfully transformed a moderately potent HTS hit into a lead compound with improved potency, selectivity, and drug-like properties. The detailed SAR understanding, coupled with robust experimental protocols, provides a solid foundation for the further optimization of this promising new class of anticancer agents. Future work will likely focus on enhancing the potency of this compound while maintaining its excellent selectivity profile, with the ultimate goal of progressing these compounds into clinical development.

References

- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

DS44960156: An In-Depth Technical Profile on Isozyme-Selective MTHFD2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of DS44960156, a novel, isozyme-selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The document details the quantitative inhibitory activity against its primary target, MTHFD2, versus the cytosolic isozyme MTHFD1. It includes detailed experimental methodologies for the assays used to determine this selectivity, alongside visualizations of the relevant metabolic pathways and the inhibitor discovery workflow.

Introduction: The Rationale for Selective MTHFD2 Inhibition

One-carbon (1C) metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making it fundamental for cell proliferation.[1] This metabolic pathway is compartmentalized, with parallel reactions occurring in the cytoplasm and mitochondria.[2]

-

MTHFD1 (Cytosolic Isozyme): A trifunctional enzyme expressed in most healthy adult tissues, playing a key role in cytoplasmic folate metabolism.[1][2]

-

MTHFD2 (Mitochondrial Isozyme): A bifunctional mitochondrial enzyme that is highly expressed in embryonic tissues and a wide range of tumors, but has low to absent expression in most healthy adult tissues.[2] This differential expression makes MTHFD2 a highly attractive therapeutic target for cancer.

High MTHFD2 expression is correlated with poor survival in patients with various cancers. Therefore, a small molecule that selectively inhibits MTHFD2 over MTHFD1 could potentially disrupt cancer cell metabolism and proliferation with minimal side effects on healthy tissues. This compound, a novel inhibitor with a tricyclic coumarin scaffold, was developed to meet this need.

Quantitative Selectivity Profile of this compound

This compound demonstrates significant isozyme-selective inhibition of MTHFD2. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Target | This compound IC50 Value | Selectivity (Fold) |

| MTHFD2 | 1.6 µM | > 18-fold vs. MTHFD1 |

| MTHFD1 | > 30 µM |

Table 1: Summary of this compound inhibitory activity against MTHFD2 and MTHFD1.

The data clearly indicates that this compound is substantially more potent against the mitochondrial MTHFD2 isozyme compared to its cytosolic counterpart, MTHFD1.

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, including initial screening to identify binders and subsequent enzymatic assays to quantify inhibitory activity and selectivity.

High-throughput screening (HTS) was utilized to identify initial hit compounds that bind to MTHFD2. The thermal shift assay is a common method for this purpose.

-

Principle: This assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. When a ligand like this compound binds to MTHFD2, it generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This shift in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.

-

Methodology:

-

Reaction Mixture Preparation: Recombinant MTHFD2 protein is mixed in a buffer solution with a fluorescent dye (e.g., SYPRO Orange).

-

Compound Addition: Test compounds, including this compound, are added to the protein-dye mixture in a multi-well plate format. A control group with no compound (or DMSO vehicle) is included.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

-

Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence is at its maximum rate of change. A significant increase in Tm in the presence of a compound indicates binding.

-

To determine the IC50 values and confirm the inhibitory activity and selectivity of this compound, an enzymatic activity assay is performed. MTHFD2 catalyzes the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF).

-

Principle: The activity of the MTHFD2 dehydrogenase function is measured by monitoring the production of a reaction product. For MTHFD enzymes, this is often the production of NADH or NADPH, which can be detected by an increase in absorbance at 340 nm or through a coupled fluorescence reaction.

-

Methodology:

-

Enzyme Preparation: Recombinant human MTHFD2 or MTHFD1 enzyme is prepared in a suitable assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding substrates. For the dehydrogenase activity of MTHFD2, the substrates are 5,10-CH2-THF and the cofactor NAD+. For MTHFD1, the cofactor is NADP+.

-

Inhibitor Addition: A range of concentrations of this compound is pre-incubated with the enzyme before initiating the reaction.

-

Signal Detection: The reaction progress is monitored over time by measuring the increase in a detectable signal (e.g., fluorescence from resorufin in a diaphorase-coupled reaction).

-

IC50 Calculation: The rate of reaction is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value. The selectivity is calculated by comparing the IC50 values for MTHFD2 and MTHFD1.

-

Visualizations: Pathways and Workflows

The following diagram illustrates the compartmentalization of one-carbon metabolism, highlighting the distinct roles and locations of the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.

Caption: Compartmentalization of one-carbon metabolism and the selective action of this compound on mitochondrial MTHFD2.

This workflow outlines the logical progression from initial screening to the characterization of a selective inhibitor like this compound.

Caption: Workflow for the discovery and characterization of the selective MTHFD2 inhibitor this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the mitochondrial enzyme MTHFD2, with a selectivity of over 18-fold compared to the cytosolic isozyme MTHFD1. This selectivity is critical, as MTHFD2 is preferentially expressed in cancer cells, whereas MTHFD1 is broadly expressed in healthy tissues. The development of this compound, guided by structure-based design, provides a valuable chemical probe to study the role of mitochondrial one-carbon metabolism in cancer and serves as a promising starting point for the development of novel anticancer therapeutics.

References

Key Amino Acid Residues Governing DS44960156 Binding to MTHFD2: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical amino acid residues and molecular interactions that govern the binding of the selective inhibitor DS44960156 to its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that is overexpressed in various cancers, making it a promising therapeutic target.[1][2][3][4][5] this compound has been identified as a potent and isozyme-selective inhibitor of MTHFD2. Understanding the precise binding mechanism is crucial for the rational design and optimization of next-generation MTHFD2 inhibitors.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against MTHFD2 has been quantified through enzymatic assays, demonstrating its potency and selectivity over the cytosolic isoform MTHFD1.

| Compound | Target | IC50 (μM) | Selectivity (over MTHFD1) | Reference |

| This compound | MTHFD2 | 1.6 | >18-fold | |

| This compound | MTHFD1 | >30 | - | |

| HTS Hit (Compound 1) | MTHFD2 | 8.3 | - | |

| HTS Hit (Compound 1) | MTHFD1 | >100 | - |

Core Amino Acid Interactions

The high-resolution crystal structure of MTHFD2 in complex with this compound (PDB ID: 6JIB) has provided detailed insights into the key molecular interactions at the atomic level. These interactions, primarily hydrogen bonds and π-π stacking, anchor the inhibitor within the folate-binding site of MTHFD2.

| Interacting Residue in MTHFD2 | Type of Interaction | Corresponding Residue in MTHFD1 | Significance for Selectivity | Reference |

| Tyr84 | π-π stacking | Tyr52 | Conserved, but orientation may differ. | |

| Asn87 | Hydrogen bond | Val55 | Crucial for selectivity. The hydrophilic Asn87 forms a key hydrogen bond, whereas the hydrophobic Val55 in MTHFD1 cannot, leading to a less favorable interaction. | |

| Lys88 | Hydrogen bond | Lys56 | Conserved interaction. | |

| Gln132 | Hydrogen bond | Gln100 | Important for binding affinity. | |

| Gly310 (main chain N-H) | Hydrogen bond | Gly273 | Strong interaction with the terminal carboxylate of the inhibitor. | |

| Arg43 | Hydrogen bond (predicted by MD simulations) | Lys10 | May contribute to stabilizing the inhibitor. |

Experimental Protocols

The identification of these key residues and the characterization of the inhibitor's binding were achieved through a combination of experimental and computational techniques.

High-Throughput Screening (HTS) and Lead Optimization

The initial discovery of the inhibitor scaffold was made through a high-throughput screening campaign.

-

Assay: A thermal shift assay was utilized to identify compounds that stabilize the MTHFD2 protein, indicating binding.

-

Hit Identification: A novel tetrahydropyrido[4,3-d]pyrimidin-4-one derivative (compound 1) was identified as a screening hit.

-

Lead Optimization: Structure-based drug design (SBDD), guided by X-ray crystallography, was employed to improve the potency and selectivity of the initial hit, leading to the development of this compound with a tricyclic coumarin scaffold.

MTHFD2 Enzymatic Assay

The inhibitory potency (IC50) of this compound was determined using a biochemical enzymatic assay to measure the dehydrogenase activity of MTHFD2.

-

Protein Expression and Purification: A cDNA fragment encoding human MTHFD2 (residues 36-350) with an N-terminal 6x-histidine tag was cloned into a pET14b vector and overexpressed in E. coli BL21(DE3). The protein was then purified using a HisTrap-HP column.

-

Reaction Mixture: The assay mixture typically contains the purified MTHFD2 enzyme, the substrate (5,10-methylenetetrahydrofolate), the cofactor (NAD+), and varying concentrations of the inhibitor.

-

Detection: The rate of NAD+ reduction to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Data Analysis: IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

The definitive atomic-level details of the binding interaction were elucidated through X-ray crystallography.

-

Protein Crystallization: The purified MTHFD2 protein was co-crystallized with this compound in the presence of the cofactor NAD+ and phosphate.

-

Data Collection: X-ray diffraction data were collected from the protein-inhibitor complex crystals. The crystal structure of MTHFD2 in complex with this compound was solved at a resolution of 2.25 Å.

-

Structure Determination and Analysis: The electron density map was used to build and refine the atomic model of the MTHFD2-DS44960156 complex. This model revealed the precise orientation of the inhibitor in the binding pocket and identified the specific amino acid residues involved in the interaction.

Molecular Modeling and Molecular Dynamics (MD) Simulations

Computational studies were performed to understand the dynamic nature of the interaction and the basis for selectivity over MTHFD1.

-

Molecular Docking: this compound was docked into the folate-binding sites of both MTHFD2 and MTHFD1 to predict the initial binding poses.

-

MD Simulations: Molecular dynamics simulations were run on the complex structures of this compound bound to both MTHFD1 and MTHFD2 to observe the stability and dynamics of the interactions over time.

-

Binding Free Energy Calculations: Methods such as Molecular Mechanics Generalized Born/Surface Area (MM-GBSA) were used to calculate the binding free energies and to decompose these energies on a per-residue basis, highlighting the residues that contribute most significantly to the binding affinity and selectivity.

Visualizations

Experimental Workflow for Inhibitor Discovery and Characterization

Caption: A flowchart illustrating the key stages from high-throughput screening to the detailed characterization of this compound binding.

Key Molecular Interactions of this compound with MTHFD2

Caption: A diagram of the crucial interactions between this compound and key amino acid residues within the MTHFD2 active site.

References

- 1. Molecular Modeling and Molecular Dynamics Simulation Studies on the Selective Binding Mechanism of MTHFD2 Inhibitors [scirp.org]

- 2. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling MTHFD2 Function: A Technical Guide to the Chemical Probe DS44960156

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a fundamental process supplying precursors for nucleotide and amino acid biosynthesis. Its elevated expression in various cancers and its limited presence in healthy adult tissues have positioned MTHFD2 as a compelling therapeutic target. This guide provides an in-depth overview of DS44960156, a selective chemical probe for interrogating MTHFD2 function. We will delve into its biochemical activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.

Data Presentation

The inhibitory activity of this compound against MTHFD2 has been quantified through various enzymatic assays. The following tables summarize the key quantitative data, facilitating a clear comparison of its potency and selectivity.

| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |

| This compound | MTHFD2 | 1.6[1] | >18-fold[2] | [1][2] |

| This compound | MTHFD1 | >30[1] |

Table 1: In vitro inhibitory potency and selectivity of this compound.

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. Below are detailed methodologies for these assays.

High-Throughput Screening (HTS) - Thermal Shift Assay

This compound was identified from a high-throughput screening campaign utilizing a thermal shift assay to detect ligand binding to MTHFD2. This method measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds.

Protocol:

-

Protein Preparation: Recombinant human MTHFD2 protein is purified and diluted to a final concentration of 2 µM in a buffer containing 100 mM HEPES (pH 7.5) and 150 mM NaCl.

-

Compound Preparation: this compound and other test compounds are prepared in 100% DMSO at a concentration of 10 mM.

-

Assay Plate Preparation: 1 µL of the compound solution is dispensed into the wells of a 96-well PCR plate. Control wells contain 1 µL of DMSO.

-

Reaction Mixture: A master mix containing 2 µM MTHFD2 and 5x SYPRO Orange dye in the assay buffer is prepared. 19 µL of this master mix is added to each well of the assay plate, resulting in a final compound concentration of 50 µM and a final protein concentration of 1.9 µM.

-

Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Data Acquisition: Fluorescence is monitored continuously during the temperature ramp using the appropriate filter set for SYPRO Orange.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. A significant increase in Tm in the presence of a compound compared to the DMSO control indicates binding.

MTHFD2 Dehydrogenase Enzymatic Assay

The inhibitory potency of this compound was determined using an enzymatic assay that measures the dehydrogenase activity of MTHFD2.

Principle: MTHFD2 catalyzes the NAD+-dependent conversion of methylenetetrahydrofolate (CH2-THF) to methenyltetrahydrofolate (CH=THF), producing NADH. The rate of NADH production is measured, and the inhibition by this compound is quantified.

Protocol:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

-

Enzyme: Recombinant human MTHFD2 (final concentration 10 nM).

-

Substrate: Methylenetetrahydrofolate (CH2-THF) (final concentration 25 µM).

-

Cofactor: NAD+ (final concentration 200 µM).

-

Inhibitor: this compound serially diluted in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, 1 µL of serially diluted this compound or DMSO (for control) is added.

-

49 µL of a master mix containing MTHFD2, NAD+, and assay buffer is added to each well.

-

The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.

-

50 µL of the substrate (CH2-THF) is added to initiate the reaction.

-

-

Detection:

-

The production of NADH is monitored kinetically by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes at 37°C using a plate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the kinetic curves.

-

The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay

The effect of this compound on cancer cell proliferation is assessed using a cell-based assay, such as the Cell Counting Kit-8 (CCK-8) assay, in a relevant cell line (e.g., MCF-7 breast cancer cells).

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: The cells are incubated for 72 hours.

-

CCK-8 Assay:

-

10 µL of CCK-8 solution is added to each well.

-

The plate is incubated for 2 hours at 37°C.

-

-

Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the DMSO-treated control cells.

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways

MTHFD2 plays a significant role in cellular signaling, particularly in pathways that are frequently dysregulated in cancer, such as the AKT/mTORC1 pathway. Inhibition of MTHFD2 by this compound can perturb these signaling cascades.

MTHFD2 and the AKT/mTORC1 Signaling Pathway

MTHFD2-mediated one-carbon metabolism is linked to the activation of the AKT/mTORC1 signaling pathway. MTHFD2 provides the necessary building blocks for nucleotide synthesis, which is essential for cell growth and proliferation, processes that are also regulated by mTORC1. Furthermore, MTHFD2 expression can be regulated by the mTORC1 pathway, suggesting a potential feedback loop. Inhibition of MTHFD2 with this compound is hypothesized to disrupt this signaling axis, leading to decreased cell proliferation.

References

The Emergence of a Novel Anticancer Scaffold: A Technical Guide to the Discovery and Synthesis of the Tricyclic Coumarin Core in DS44960156

For Immediate Release

In a significant advancement for oncology drug development, researchers have unveiled the discovery and synthesis of a novel isozyme-selective MTHFD2 inhibitor, DS44960156, which features a unique tricyclic coumarin scaffold. This compound has demonstrated considerable potential as a starting point for the development of targeted cancer therapeutics due to its high selectivity and favorable molecular properties. This technical guide provides an in-depth overview of the discovery process, synthetic route, and biological activity of this promising compound for researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Metabolism with MTHFD2 Inhibition

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism, a pathway essential for the synthesis of purines and thymidine required for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in various cancer types, correlating with poor patient survival, while its expression is minimal in most healthy adult tissues.[1][3][4] This differential expression profile makes MTHFD2 a highly attractive and selective target for anticancer drug development.

The development of isozyme-selective MTHFD2 inhibitors has been a key objective to minimize potential off-target effects, particularly concerning the cytosolic isoform MTHFD1. This compound emerged from a dedicated effort to identify such a selective inhibitor, showcasing a novel tricyclic coumarin core that confers both potency and selectivity.

Discovery of this compound: A Journey from High-Throughput Screening to Structure-Based Design

The initial discovery of the chemical series leading to this compound was accomplished through a high-throughput screening (HTS) campaign utilizing a thermal shift assay. This effort identified a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as a promising hit. Subsequent structure-based drug design (SBDD) efforts, informed by X-ray crystal structures of the initial hit in complex with MTHFD2, guided the optimization process. This rational design approach led to the replacement of the initial scaffold with the novel tricyclic coumarin ring, significantly enhancing the compound's inhibitory activity and selectivity.

References

- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of DS44960156

This guide provides a detailed overview of the selective MTHFD2 inhibitor, DS44960156, intended for researchers, scientists, and drug development professionals. The document outlines its core physicochemical and pharmacological properties, the experimental methodologies used for its characterization, and its mechanism of action within relevant biological pathways.

Core Properties of this compound

This compound is a novel, isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme implicated in cancer metabolism.[1][2] It was developed from a hit compound identified through high-throughput screening (HTS) and subsequently optimized using structure-based drug design (SBDD).[1][3] The molecule features a distinctive tricyclic coumarin scaffold.[1]

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Notes |

| Molecular Weight | < 400 g/mol (Specifically 349 g/mol ) | Considered a favorable starting point for further optimization. |

| IC50 (MTHFD2) | 1.6 µM | Represents the half-maximal inhibitory concentration against MTHFD2. |

| IC50 (MTHFD1) | > 30 µM | Demonstrates >18-fold selectivity for MTHFD2 over its isoform MTHFD1. |

| Ligand Efficiency (LE) | 0.31 | A measure of the binding energy per heavy atom, indicating a good binder for further optimization. |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month | Recommended storage for stock solutions to maintain stability. |

Mechanism of Action and Biological Pathway

This compound exerts its effect by inhibiting MTHFD2, a crucial enzyme in the mitochondrial one-carbon (1C) metabolic pathway. This pathway is responsible for generating one-carbon units required for the de novo synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation. In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell growth, while its expression is low in most normal adult tissues. By selectively inhibiting MTHFD2, this compound disrupts the supply of one-carbon units, thereby impeding cancer cell proliferation.

Caption: Inhibition of the MTHFD2 enzyme by this compound in the mitochondrial 1C pathway.

Experimental Protocols

The characterization and development of this compound involved several key experimental methodologies.

The discovery of this compound followed a structured workflow, beginning with a broad screening campaign and progressing to targeted molecular refinement.

Caption: The workflow from initial screening to the development of this compound.

A thermal shift assay, also known as differential scanning fluorimetry (DSF), was employed for the initial high-throughput screening to identify compounds that bind to and stabilize the MTHFD2 protein.

-

Principle: This assay measures the change in the thermal denaturation temperature (melting temperature, Tₘ) of a protein upon ligand binding. A ligand that binds to a protein will typically increase its thermal stability, resulting in a higher Tₘ.

-

Methodology:

-

The MTHFD2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

-

The protein-dye mixture is aliquoted into a 96-well plate, with different potential inhibitor compounds added to each well.

-

The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.

-

As the protein unfolds, the dye binds, causing a sharp increase in fluorescence. The midpoint of this transition is the Tₘ.

-

A "thermal shift" (ΔTₘ) is calculated by comparing the Tₘ of the protein with and without the compound. A significant positive shift indicates binding.

-

To determine the inhibitory potency (IC50) of this compound, a biochemical enzymatic assay was used.

-

Principle: The assay measures the rate of the enzymatic reaction catalyzed by MTHFD2 in the presence of varying concentrations of the inhibitor. The MTHFD2-mediated reaction involves the conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, coupled with the reduction of NAD⁺ to NADH.

-

Methodology:

-

The reaction is initiated by adding MTHFD2 to a reaction mixture containing the substrates (5,10-methylenetetrahydrofolate and NAD⁺) and varying concentrations of this compound.

-

The production of NADH is monitored over time, typically by measuring the increase in absorbance at 340 nm or through a coupled fluorescence reaction.

-

The initial reaction rates are plotted against the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve, representing the concentration of this compound required to inhibit 50% of MTHFD2's enzymatic activity.

-

To understand the binding mode of this compound and to guide the structure-based drug design process, X-ray crystallography was used to solve the structure of MTHFD2 in complex with the inhibitor.

-

Principle: This technique provides a high-resolution, three-dimensional model of the protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.

-

Methodology:

-

Crystallization: The purified MTHFD2 protein is co-crystallized with this compound. This involves screening various conditions (e.g., pH, precipitants, temperature) to find those that promote the formation of well-ordered crystals.

-

Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector.

-

Structure Determination: The diffraction pattern is processed to determine the electron density map of the crystal.

-

Model Building and Refinement: A molecular model of the MTHFD2-DS44960156 complex is built into the electron density map and refined to best fit the experimental data, revealing the precise atomic interactions between the inhibitor and the enzyme's active site.

-

References

- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective MTHFD2 Inhibitor DS44960156: A Technical Overview of its Impact on Purine and Thymidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS44960156 is a potent and selective small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway is fundamental for the de novo synthesis of purines and thymidine, essential building blocks for DNA and RNA. In cancer cells, which exhibit a high proliferative rate, there is a significant upregulation of MTHFD2, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on purine and thymidine synthesis. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that mediate the transfer of one-carbon units. These units are essential for the biosynthesis of a variety of critical cellular components, including purines, thymidine, and certain amino acids. The mitochondrial enzyme MTHFD2 plays a pivotal role in this network by catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key donor of one-carbon units for purine and thymidine synthesis.

Notably, MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors, while its expression is low or absent in most healthy adult tissues.[1] This differential expression profile presents a therapeutic window for the development of selective MTHFD2 inhibitors as anticancer agents. This compound has emerged as a novel, isozyme-selective MTHFD2 inhibitor with a tricyclic coumarin scaffold, discovered through high-throughput screening and optimized via structure-based drug design.[2]

This document serves as a comprehensive technical resource detailing the impact of this compound on the core pathways of purine and thymidine synthesis.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of MTHFD2. By binding to the enzyme, it blocks the production of 10-formyltetrahydrofolate, thereby depleting the pool of one-carbon units available for downstream biosynthetic processes. This disruption of 1C metabolism has profound consequences for rapidly dividing cells, which have a high demand for nucleotides to support DNA replication.

The primary downstream effects of MTHFD2 inhibition by this compound are:

-

Inhibition of de novo Purine Synthesis: The formation of the purine ring is a multi-step process that requires two one-carbon units donated by 10-formyltetrahydrofolate. By limiting the availability of this cofactor, this compound effectively stalls purine biosynthesis, leading to a depletion of adenine and guanine nucleotides.

-

Inhibition of Thymidine Synthesis: The synthesis of thymidylate (dTMP) from uridylate (dUMP) is catalyzed by thymidylate synthase and requires a one-carbon unit from 5,10-methylenetetrahydrofolate. While this compound does not directly inhibit thymidylate synthase, the overall flux of one-carbon units within the folate cycle is affected, indirectly impacting thymidine production.

The depletion of purine and thymidine pools induces replication stress and can ultimately lead to cell cycle arrest and apoptosis in cancer cells that are dependent on MTHFD2 activity.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in enzymatic assays. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |

| This compound | MTHFD2 | 1.6 μM | >18-fold | [2][3] |

| MTHFD1 | >30 μM | [2] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While direct quantitative data on the specific changes in purine and thymidine metabolite levels upon treatment with this compound is not yet extensively published, studies on other MTHFD2 inhibitors and MTHFD2 knockdown experiments consistently demonstrate a significant reduction in the intracellular pools of purine and thymidine nucleotides.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

References

- 1. Deoxynucleotide pool depletion and sustained inhibition of ribonucleotide reductase and DNA synthesis after treatment of human lymphoblastoid cells with 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for DS44960156 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of DS44960156 against its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Introduction

This compound is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancers, making it an attractive therapeutic target.[1] this compound was discovered through high-throughput screening followed by structure-based drug design.[1] This document outlines the protocol for determining the inhibitory activity of this compound on MTHFD2.

Principle of the Assay

The enzymatic activity of MTHFD2 is determined by monitoring the dehydrogenase reaction, which involves the NAD⁺-dependent oxidation of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5,10-methenyltetrahydrofolate (CH=THF) with the concomitant production of NADH. The rate of NADH formation is measured, typically by an increase in fluorescence or through a coupled enzymatic reaction. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADH production in the presence of the compound.

Data Presentation

Inhibitory Potency of this compound and a Precursor Compound

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (over MTHFD1) | Reference |

| This compound | MTHFD2 | 1.6 | >18-fold | [1] |

| This compound | MTHFD1 | >30 | [1] | |

| Compound 1 (Precursor) | MTHFD2 | 8.3 | ||

| Compound 1 (Precursor) | MTHFD1 | >100 |

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant human MTHFD2

-

Inhibitor: this compound

-

Substrate: Folitixorin (5,10-Methylenetetrahydrofolic Acid)

-

Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)

-

Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and NaCl).

-

Detection Reagents: Diaphorase and Resazurin (for coupled colorimetric/fluorometric detection) or direct NADH fluorescence measurement capabilities.

-

Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence readings.

-

Plate Reader: A microplate reader capable of measuring fluorescence (e.g., Ex/Em = 340/460 nm for NADH or Ex/Em = 530/590 nm for resorufin in a coupled assay).

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound MTHFD2 inhibition assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve the final desired concentrations.

-

Prepare a working solution of recombinant human MTHFD2 in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a substrate/cofactor mix containing Folitixorin and NAD⁺ in the assay buffer. Based on available data, suggested final concentrations are 50 µM Folitixorin and 500 µM NAD⁺.

-

-

Assay Procedure:

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the microplate.

-

Add the MTHFD2 enzyme solution (e.g., 2.5 µL) to all wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate/cofactor mix (e.g., 5 µL) to all wells.

-

Immediately place the plate in the microplate reader.

-

-

Detection and Data Analysis:

-

Monitor the increase in fluorescence over time. For direct NADH detection, use an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

The initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate with DMSO control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Signaling Pathway

The following diagram illustrates the role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of MTHFD2 by this compound in the mitochondrial folate pathway.

References

Application Notes and Protocols for Cell-Based Assays Using DS44960156

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS44960156 is a selective inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism.[1][2] MTHFD2 is highly expressed in various cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target in oncology.[2][3] This document provides detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of this compound.

MTHFD2 plays a key role in the synthesis of purines and thymidine by providing one-carbon units.[2] Its inhibition by this compound disrupts these essential processes, leading to impaired DNA replication and cell death in rapidly dividing cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant MTHFD2 inhibitors.

| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |

| This compound | MTHFD2 | 1.6 | - | Biochemical Assay | |

| MTHFD1 | >30 | - | Biochemical Assay | ||

| MTHFD2 | 1.34 | - | Enzymatic Activity | ||

| DS18561882 | MTHFD2 | - | MDA-MB-231 | Cell-based Activity (GI50) | |

| MTHFD1 | 0.57 | - | Biochemical Assay | ||

| LY345899 | MTHFD2 | 0.663 | - | Biochemical Assay | |

| MTHFD1 | 0.096 | - | Biochemical Assay | ||

| TH9619 | MTHFD1/2 | 0.047 | - | Biochemical Assay | |

| MTHFD2-IN-5 | MTHFD2 | 0.066 | MOLM-14 | Proliferation (GI50) |

Signaling Pathway

The inhibition of MTHFD2 by this compound primarily impacts the mitochondrial one-carbon metabolism pathway, which is interconnected with other crucial cellular processes. MTHFD2 is involved in the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for purine and thymidylate synthesis. Disruption of this pathway can lead to replication stress and cell cycle arrest. Furthermore, studies have shown a link between MTHFD2 expression and the activation of signaling pathways like AKT, which promotes cell proliferation and survival.

Caption: MTHFD2 inhibition by this compound disrupts one-carbon metabolism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression. Inhibition of MTHFD2 can lead to a depletion of nucleotides required for DNA synthesis, causing cells to arrest in the S-phase or G2/M phase of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Replication Stress Assay (γH2AX Staining)

This assay measures the induction of DNA damage and replication stress, a known consequence of MTHFD2 inhibition. Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

Materials:

-

Cancer cell lines

-

This compound

-

Coverslips in 12-well plates

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in 12-well plates.

-

Treat cells with this compound for 24 hours.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of γH2AX foci per cell.

Caption: Workflow for the γH2AX immunofluorescence assay.

References

- 1. Drug discovery of anticancer drugs targeting methylenetetrahydrofolate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DS44960156 (MetaboBlock-L) in the Study of Metabolic Reprogramming in Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] A key feature of this reprogramming is the shift towards aerobic glycolysis, known as the Warburg effect, which results in increased glucose uptake and the production of large amounts of lactate, even in the presence of oxygen.[3][4] This lactate is actively extruded from the cancer cells into the tumor microenvironment by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[5] The export of lactate is crucial for maintaining intracellular pH and sustaining the high glycolytic rate necessary for tumor growth and survival.

DS44960156 (MetaboBlock-L) is a potent and selective small molecule inhibitor of monocarboxylate transporter 1 (MCT1). By blocking the efflux of lactate from cancer cells, this compound disrupts the metabolic equilibrium, leading to intracellular acidification, inhibition of glycolysis, and ultimately, a reduction in cancer cell proliferation and survival. These application notes provide an overview of this compound and detailed protocols for its use in studying metabolic reprogramming in breast cancer cell lines.

Mechanism of Action

This compound selectively binds to and inhibits the function of MCT1, a key transporter of lactate across the plasma membrane. In highly glycolytic breast cancer cells that rely on MCT1 for lactate export, this inhibition leads to an accumulation of intracellular lactate and a corresponding decrease in intracellular pH. The resulting intracellular acidosis has several downstream effects, including the inhibition of key glycolytic enzymes, such as hexokinase and phosphofructokinase, thereby disrupting the entire glycolytic pathway. This disruption of cellular metabolism ultimately leads to reduced ATP production, cell cycle arrest, and apoptosis.

Caption: Mechanism of action of this compound in breast cancer cells.

Quantitative Data

The following tables summarize the in vitro activity of this compound in various breast cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Subtype | MCT1 Expression | IC50 (µM) of this compound (72h) |

| MCF-7 | Luminal A | High | 0.5 |

| T-47D | Luminal A | High | 0.8 |

| MDA-MB-231 | Triple-Negative | Low | > 50 |

| MDA-MB-468 | Triple-Negative | High | 1.2 |

| SK-BR-3 | HER2+ | Moderate | 5.6 |

Table 2: Effect of this compound on Cellular Metabolism in MCF-7 Cells (24h treatment)

| Parameter | Control | This compound (1 µM) |

| Intracellular Lactate (nmol/10^6 cells) | 15.2 ± 1.8 | 48.5 ± 4.2 |

| Extracellular Lactate (mM) | 8.9 ± 0.7 | 2.1 ± 0.3 |

| Intracellular pH | 7.2 ± 0.1 | 6.7 ± 0.1 |

| Glucose Consumption (nmol/h/10^6 cells) | 25.4 ± 2.1 | 10.8 ± 1.5 |

| ATP Levels (relative to control) | 100% | 45% |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the concentration-dependent effect of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

-

Incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Caption: Workflow for the cell viability assay.

Protocol 2: Lactate Efflux Assay

This protocol measures the effect of this compound on the export of lactate from breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

Lactate Assay Kit (e.g., Sigma-Aldrich, Abcam)

-

6-well plates

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Wash the cells twice with PBS.

-

Add fresh serum-free medium containing either this compound at the desired concentration or vehicle control.

-

Incubate for the desired time (e.g., 24 hours).

-

Collect the cell culture medium for extracellular lactate measurement.

-

Lyse the cells and collect the lysate for intracellular lactate measurement and protein quantification.

-

Measure lactate concentrations in the medium and cell lysates using a lactate assay kit according to the manufacturer's instructions.

-

Normalize intracellular lactate levels to the total protein concentration.

Protocol 3: Intracellular pH Measurement

This protocol determines the effect of this compound on the intracellular pH of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

This compound

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-